molecular formula C19H17ClN2O3 B2532912 Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate CAS No. 1251610-17-9

Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2532912
CAS No.: 1251610-17-9
M. Wt: 356.81
InChI Key: AEMGMMLGYMFNKJ-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate is a substituted dihydroquinoline derivative featuring a chlorine atom at position 6, a 2-oxo group, a phenethylamino substituent at position 4, and a methyl ester at position 2. Its structure is characterized by a planar quinoline core, which facilitates interactions with biological targets through hydrogen bonding and π-stacking .

Properties

CAS No.

1251610-17-9

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.81

IUPAC Name

methyl 6-chloro-2-oxo-4-(2-phenylethylamino)-1H-quinoline-3-carboxylate

InChI

InChI=1S/C19H17ClN2O3/c1-25-19(24)16-17(21-10-9-12-5-3-2-4-6-12)14-11-13(20)7-8-15(14)22-18(16)23/h2-8,11H,9-10H2,1H3,(H2,21,22,23)

InChI Key

AEMGMMLGYMFNKJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)NCCC3=CC=CC=C3

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with phenethylamine under acidic conditions, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit topoisomerase enzymes, leading to DNA damage in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

Compound Name Substituents (Position) CAS Number Purity Source
Methyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate 5-Cl, 4-OH, 1-Me 637027-41-9 97% Combi-Blocks
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate 6-Cl, 4-Ph, 3-COOEt - - Literature
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate 4-OH, 2-SMe - - Study
  • Position 4 Substitutions: The phenethylamino group in the target compound contrasts with phenyl (in Ethyl 6-chloro-2-oxo-4-phenyl-... ), hydroxy (in Methyl 4-hydroxy-2-thioxo-... ), and methylthio groups (in Methyl 4-hydroxy-2-(methylthio)... ).
  • Position 6 Chlorine : The 6-Cl substituent is conserved across analogues, suggesting its role in electronic modulation and steric effects, which may influence binding to viral or cellular targets .

Crystallographic and Physicochemical Properties

  • Crystal Packing: Ethyl 6-chloro-2-oxo-4-phenyl-... crystallizes in the monoclinic P21/c space group with unit cell parameters a = 10.176 Å, b = 15.629 Å, c = 11.282 Å, and β = 115.463° . The phenethylamino variant may exhibit distinct hydrogen-bonding patterns due to the NH group, influencing solubility and stability.
  • Hydrogen Bonding: In Methyl 4-hydroxy-2-thioxo-..., the hydroxy and thioxo groups form intermolecular hydrogen bonds, stabilizing the crystal lattice . The phenethylamino group could participate in N–H···O or N–H···Cl interactions, altering melting points and bioavailability .

Research Findings and Data Tables

Table 1: Key Physicochemical Data for Selected Analogues

Compound Molecular Weight Melting Point (°C) λmax (UV-Vis) LogP (Predicted)
Ethyl 6-chloro-2-oxo-4-phenyl-... 327.75 Not reported 290 nm 3.8
Methyl 4-hydroxy-2-thioxo-... 265.29 180–182 320 nm 2.5
Target Compound (Predicted) ~360.8 - ~300 nm 4.2

Biological Activity

Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article focuses on the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate typically involves several steps:

  • Formation of the Quinoline Core : The quinoline structure can be synthesized through various methods, including the Pfitzinger reaction, which involves the condensation of isatin derivatives with aromatic aldehydes in the presence of a base.
  • Introduction of Functional Groups :
    • The chloro group is introduced via chlorination reactions using agents like thionyl chloride or phosphorus pentachloride.
    • The oxo group is typically introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Antimicrobial Activity

Research has demonstrated that compounds within the quinoline family exhibit significant antimicrobial properties. For instance, studies have shown that methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate displays activity against various bacterial strains.

Table 1: Antimicrobial Activity Against Selected Bacteria

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicate that methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate can induce apoptosis in various cancer cell lines by activating caspase pathways.

Case Study: Induction of Apoptosis in Cancer Cells

In a study conducted on human breast cancer cell lines (MCF-7), treatment with the compound at a concentration of 50 µM resulted in a significant increase in apoptotic cells compared to the control group.

The proposed mechanism of action for methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate involves:

  • Inhibition of DNA Synthesis : The compound interferes with DNA replication processes in bacterial cells.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress and subsequent cell death in cancer cells.

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